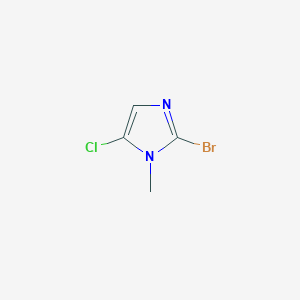

2-BROMO-5-CHLORO-1-METHYL-1H-IMIDAZOLE

Description

BenchChem offers high-quality 2-BROMO-5-CHLORO-1-METHYL-1H-IMIDAZOLE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-BROMO-5-CHLORO-1-METHYL-1H-IMIDAZOLE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chloro-1-methylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrClN2/c1-8-3(6)2-7-4(8)5/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOCNXVVJAJHJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557546-84-5 | |

| Record name | 2-bromo-5-chloro-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2-bromo-5-chloro-1-methyl-1H-imidazole: Structure, Properties, and Synthetic Strategies

This technical guide provides a comprehensive overview of 2-bromo-5-chloro-1-methyl-1H-imidazole, a halogenated heterocyclic compound of interest to researchers and professionals in drug discovery and materials science. Given the limited publicly available experimental data for this specific isomer, this document leverages established principles of imidazole chemistry and data from closely related analogs to present a robust predictive framework for its properties, synthesis, and potential applications.

Core Molecular Identity and Structure

2-bromo-5-chloro-1-methyl-1H-imidazole is a disubstituted imidazole featuring a bromine atom at the 2-position, a chlorine atom at the 5-position, and a methyl group on the N1 nitrogen. This specific arrangement of substituents dictates its electronic properties and reactivity.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-bromo-5-chloro-1-methyl-1H-imidazole |

| CAS Number | 1557546-84-5[1] |

| Molecular Formula | C₄H₄BrClN₂ |

| Molecular Weight | 195.45 g/mol [2] |

The structural arrangement of 2-bromo-5-chloro-1-methyl-1H-imidazole is visualized below. The placement of the electron-withdrawing halogen atoms at the C2 and C5 positions significantly influences the electron density of the imidazole ring, making it a versatile intermediate for further chemical modifications.

Caption: Proposed synthetic workflow for 2-bromo-5-chloro-1-methyl-1H-imidazole.

Detailed Experimental Protocol (Hypothetical):

-

Materials: 1-methylimidazole, N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), Acetonitrile, Dichloromethane, Sodium bicarbonate, Anhydrous sodium sulfate, Silica gel.

-

Step 1: Synthesis of 2-bromo-1-methyl-1H-imidazole (Intermediate)

-

Dissolve 1-methylimidazole (1.0 eq) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate.

-

-

Step 2: Synthesis of 2-bromo-5-chloro-1-methyl-1H-imidazole (Final Product)

-

Dissolve the 2-bromo-1-methyl-1H-imidazole intermediate (1.0 eq) in a suitable solvent such as dichloromethane.

-

Add N-Chlorosuccinimide (NCS) (1.0 eq) to the solution.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Recrystallize or purify by column chromatography to obtain the final product.

-

Causality Behind Experimental Choices:

-

NBS and NCS: These reagents are chosen as they are milder and more selective halogenating agents compared to elemental bromine and chlorine, reducing the formation of poly-halogenated byproducts.

-

Controlled Temperature: The initial cooling during bromination helps to control the exothermic reaction and improve selectivity.

-

Aprotic Solvents: Solvents like acetonitrile and dichloromethane are used as they do not react with the halogenating agents.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of 2-bromo-5-chloro-1-methyl-1H-imidazole is dominated by the two halogen substituents, which are susceptible to nucleophilic substitution reactions.[3] This makes the compound a valuable building block for introducing the substituted imidazole core into larger molecules.

Key Reactions:

-

Nucleophilic Aromatic Substitution (SNAAr): The bromine at the C2 position and the chlorine at the C5 position can be displaced by various nucleophiles such as amines, thiols, and alkoxides. The relative reactivity of the two halogens will depend on the reaction conditions and the nature of the nucleophile.

-

Cross-Coupling Reactions: The C-Br and C-Cl bonds can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of C-C and C-N bonds.

Potential Applications:

The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of therapeutic agents with diverse biological activities, including antifungal, anti-inflammatory, anticancer, and antihypertensive properties.[4][5] Halogenated imidazoles, in particular, are key intermediates in the synthesis of these complex molecules.

While specific studies on 2-bromo-5-chloro-1-methyl-1H-imidazole are not prevalent, its structural motifs suggest potential as a precursor for:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core.

-

Antimicrobial and Antifungal Agents: The imidazole ring is a core component of many azole antifungal drugs.

-

Materials Science: Imidazole derivatives are used in the synthesis of organic semiconductors, polymers, and liquid crystals.[2]

Safety and Handling

No specific safety data sheet (MSDS) is available for 2-bromo-5-chloro-1-methyl-1H-imidazole. However, based on data for structurally similar compounds like 2-bromo-1-methyl-1H-imidazole, the following hazards should be anticipated:

-

Harmful if swallowed

-

Causes skin irritation

-

Causes serious eye damage

Recommended Handling Procedures:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Conclusion

2-bromo-5-chloro-1-methyl-1H-imidazole is a valuable, albeit under-characterized, chemical entity. Its utility as a synthetic intermediate is predicated on the differential reactivity of its two halogen atoms, providing a versatile platform for the construction of more complex molecules. While a lack of direct experimental data necessitates a predictive approach to its properties and synthesis, the principles of imidazole chemistry provide a strong foundation for its effective use in research and development. This guide serves as a starting point for scientists looking to explore the potential of this and similar halogenated imidazoles in the pursuit of novel therapeutics and functional materials.

References

- Smolecule. (2024, April 14). 5-bromo-2-chloro-1-methyl-1H-Imidazole.

- ChemicalBook. (n.d.). 1H-Imidazole, 2-bromo-5-chloro-1-methyl-.

- Sigma-Aldrich. (n.d.). 2-bromo-5-chloro-1-methyl-1H-imidazole.

- Sigma-Aldrich. (n.d.). CAS 1557546-84-5.

- CymitQuimica. (n.d.). CAS 16681-59-7: 2-Bromo-1-methyl-1H-imidazole.

- Ghandi, M., & Weiss, R. G. (2025, August 10). Aggregation Behavior of Aqueous Solutions of 1-Dodecyl-3-methylimidazolium Salts with Different Halide Anions.

- ChemicalBook. (n.d.). 1H-Imidazole, 2-bromo-5-chloro-1-methyl- | 1557546-84-5.

- Organic Chemistry Portal. (n.d.). Imidazole synthesis.

- Erdogan, T., & Erdoğan, F. (2018, November 27). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Yerbilimleri Dergisi.

- Ontoaisight. (n.d.). 1-Methylimidazole Properties Overview.

- ChemicalBook. (2026, January 26). 1-Methylimidazole | 616-47-7.

- Dandale, S. G., & Solanki, P. R. (2011). EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry, 4(4), 875-878.

- National Center for Biotechnology Information. (n.d.). 1-Methylimidazole. In PubChem.

- Echemi. (n.d.). 5-bromo-2-chloro-1-methyl-1H-benzo[d]imidazole.

- Cik, G., et al. (n.d.). Facile Synthesis of Optically Active Imidazole Derivatives. PMC.

- Frontier Specialty Chemicals. (n.d.). 2-Bromo-1-methyl-1H-imidazole.

- Ascendex Scientific, LLC. (n.d.). 2-bromo-5-chloro-1H-imidazole.

- ChemicalBook. (n.d.). 2-Bromo-1-methyl-1H-imidazole(16681-59-7) 1 H NMR.

- de Oliveira, C. S., et al. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.

- National Center for Biotechnology Information. (n.d.). 2-Bromo-1-methyl-1H-imidazole. In PubChem.

- Li, W., et al. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. SciSpace.

- Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).

- MOLBASE. (n.d.). 2-bromo-5-methyl-1H-imidazole.

- Sigma-Aldrich. (n.d.). 2-Bromo-1-methyl-1H-imidazole 95 16681-59-7.

- Rlavie. (n.d.). CAS 16681-59-7|2-Bromo-1-Methyl-1H-Imidazole.

- ResearchGate. (2025, August 7). Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole.

- Smolecule. (2024, April 14). 5-bromo-2-chloro-1-methyl-1H-Imidazole.

- Journal of Pharma Insights and Research. (2025, January 2). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research.

Sources

physicochemical characteristics of 2-bromo-5-chloro-1-methyl-1h-imidazole

An In-depth Technical Guide to the Physicochemical Characteristics of 2-bromo-5-chloro-1-methyl-1H-imidazole

Forward

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed exploration of the physicochemical characteristics of 2-bromo-5-chloro-1-methyl-1H-imidazole. Direct experimental data for this specific compound is not extensively available in public literature. Therefore, this guide adopts a predictive and comparative approach, leveraging data from structurally similar analogs to forecast the properties of the title compound. The methodologies and principles discussed herein are grounded in established chemical theory and standard laboratory practices, ensuring a robust and scientifically sound resource.

Molecular Structure and Inferred Properties

2-bromo-5-chloro-1-methyl-1H-imidazole is a halogenated and N-methylated derivative of imidazole. Its structure, featuring a five-membered aromatic ring with two nitrogen atoms, is foundational to its chemical behavior.

-

Molecular Formula: C₄H₄BrClN₂

-

Molecular Weight: 211.45 g/mol

The imidazole ring is aromatic, with a sextet of π-electrons. The physicochemical properties of the parent imidazole are significantly altered by its substituents:

-

N-Methyl Group: The methyl group at the N1 position removes the possibility of N-H tautomerism, which is characteristic of unsubstituted imidazoles. This methylation also increases lipophilicity.

-

Bromo and Chloro Substituents: The bromine at position 2 and chlorine at position 5 are electron-withdrawing groups due to their high electronegativity. This has a profound effect on the electron density of the imidazole ring, influencing its basicity and reactivity.

Predicted Physicochemical Characteristics

The following sections provide predicted values and characteristics for 2-bromo-5-chloro-1-methyl-1H-imidazole, based on data from closely related analogs.

Physical State, Melting, and Boiling Points

The compound is expected to be a solid at room temperature, similar to many substituted imidazoles.[1] The melting and boiling points are anticipated to be influenced by the molecular weight and intermolecular forces.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Bromo-1H-imidazole | 146.97 | 197-202 | - |

| 2-Bromo-1-methyl-1H-imidazole | 161.00 | - | 172 |

| 4(5)-Bromo-5(4)-Chloro-2-methyl-1H-imidazole | 195.44 | - | - |

| 2-bromo-5-chloro-1-methyl-1H-imidazole (Predicted) | 211.45 | Elevated | Elevated |

The presence of both bromo and chloro substituents, along with the methyl group, increases the molecular weight and likely enhances dipole-dipole interactions and van der Waals forces, leading to higher melting and boiling points compared to singly substituted analogs like 2-bromo-1-methyl-1H-imidazole.

Solubility Profile

The solubility of 2-bromo-5-chloro-1-methyl-1H-imidazole is predicted to be low in water due to the presence of the lipophilic methyl group and the two halogen atoms, which reduce the molecule's ability to form hydrogen bonds with water. It is expected to be soluble in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane and chloroform.

Acidity and Basicity (pKa)

Imidazole itself is amphoteric, acting as both a weak acid and a weak base. The N-methylation of 2-bromo-5-chloro-1-methyl-1H-imidazole prevents it from acting as an N-H acid. The basicity of the compound will be centered on the non-protonated nitrogen atom (N3). The strong electron-withdrawing inductive effects of the bromine and chlorine atoms are expected to significantly decrease the electron density on the imidazole ring, thereby reducing the basicity of the N3 nitrogen. Consequently, the pKa of the conjugate acid is predicted to be lower than that of imidazole (pKa ≈ 7).

Spectral Characteristics

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The N-methyl group should produce a singlet, likely in the range of 3.5-4.0 ppm. The imidazole ring has one remaining proton at the C4 position, which would appear as a singlet, likely shifted downfield due to the influence of the adjacent halogen and nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals for the imidazole ring carbons and one for the methyl group carbon. The carbons attached to the halogens (C2 and C5) will be significantly shifted downfield.

The mass spectrum of 2-bromo-5-chloro-1-methyl-1H-imidazole will be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion.

Experimental Protocols for Physicochemical Characterization

The following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-bromo-5-chloro-1-methyl-1H-imidazole.

Melting Point Determination

This protocol describes the use of a standard melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, sealed at one end, to a depth of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate. A preliminary determination can be done with a rapid heating rate to find an approximate melting range.

-

Determination: For an accurate measurement, the heating rate is slowed to 1-2 °C per minute when the temperature is within 15-20 °C of the approximate melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

This protocol outlines a qualitative method for assessing solubility in various solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities is selected (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Mixing: The tubes are agitated (e.g., vortexed) for a set period (e.g., 1 minute).

-

Observation: The samples are visually inspected for dissolution. If the solid dissolves, it is classified as soluble. If not, it is classified as insoluble or sparingly soluble.

pKa Determination via Potentiometric Titration

This method determines the pKa by titrating a solution of the compound with a strong acid or base.

Methodology:

-

Solution Preparation: A solution of the compound is prepared in a suitable solvent, typically water or a water-alcohol mixture.

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is submerged in the solution.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Caption: Workflow for pKa Determination.

NMR Spectroscopic Analysis

This protocol details the acquisition of ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard (e.g., TMS) may be added.

-

Spectrometer Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using standard pulse sequences.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired. This typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (FID) is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

Mass Spectrometric Analysis

This protocol describes obtaining a mass spectrum using Electrospray Ionization (ESI).

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile), often with a small amount of formic acid to promote ionization.

-

Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Workflow for Mass Spectrometric Analysis.

Synthesis and Potential Applications

The synthesis of 2-bromo-5-chloro-1-methyl-1H-imidazole would likely involve a multi-step process starting from a suitable imidazole precursor. General strategies for the synthesis of substituted imidazoles often involve the condensation of α-dicarbonyl compounds with aldehydes and ammonia, followed by halogenation and N-alkylation.[2][3]

Halogenated imidazoles are important precursors in organic synthesis and are found in a variety of biologically active compounds. For instance, nitroimidazoles are a class of antibiotics.[4][5] The unique substitution pattern of 2-bromo-5-chloro-1-methyl-1H-imidazole makes it a potentially valuable building block for the synthesis of novel pharmaceutical agents and functional materials.

Conclusion

While direct experimental data for 2-bromo-5-chloro-1-methyl-1H-imidazole is scarce, a comprehensive understanding of its physicochemical properties can be inferred from the analysis of its structural analogs and fundamental chemical principles. This guide provides a robust framework for predicting its behavior and outlines the standard experimental protocols necessary for its empirical characterization. The insights provided herein are intended to support further research and development involving this and related halogenated imidazole compounds.

References

-

Biological Magnetic Resonance Bank. (n.d.). Imidazole - Supplemental Proton Data at BMRB. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-methyl-1H-imidazole. Retrieved from [Link]

-

MDPI. (2025). Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1H-imidazole. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methylimidazole. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]

Sources

CAS number and molecular weight of 2-bromo-5-chloro-1-methylimidazole

Technical Monograph: 2-Bromo-5-chloro-1-methylimidazole

Part 1: Executive Technical Summary

2-Bromo-5-chloro-1-methylimidazole is a highly specialized tri-substituted heterocyclic building block. Its structural uniqueness lies in the orthogonal reactivity of the halogen substituents at the C2 and C5 positions, enabling sequential, regioselective cross-coupling reactions. This scaffold is increasingly relevant in the design of kinase inhibitors and high-affinity ligands where precise vector positioning is critical.

Core Identifiers

| Parameter | Specification |

| Chemical Name | 2-Bromo-5-chloro-1-methyl-1H-imidazole |

| CAS Registry Number | 1557546-84-5 |

| Molecular Formula | C₄H₄BrClN₂ |

| Molecular Weight | 195.45 g/mol |

| SMILES | CN1C(Cl)=CN=C1Br |

| InChI Key | Unique identifier required for database integration (e.g., generated from SMILES) |

Part 2: Physicochemical & Structural Profile[7]

The molecule features a 1,2,5-substitution pattern. The N-methyl group at position 1 locks the tautomeric equilibrium, fixing the chlorine atom at position 5 (adjacent to the N-methyl) and the bromine at position 2 (between the nitrogens).

| Property | Value / Description |

| Appearance | Off-white to pale yellow solid (typically) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water. |

| Acidity (pKa) | The imidazole ring is weakly basic; C2-H acidity is removed by Bromine substitution. |

| Regiochemistry | C2-Br: Highly activated for metal-halogen exchange and oxidative addition (Pd).C5-Cl: Sterically proximal to N-Me; less reactive than C2-Br, allowing for chemoselective transformations. |

Part 3: Synthetic Logic & Manufacturing

The synthesis of 2-bromo-5-chloro-1-methylimidazole typically requires navigating regioselectivity issues inherent to the imidazole ring.

Primary Synthetic Pathway: Regioselective Methylation

The most robust route involves the methylation of the parent heterocycle, 2-bromo-4(5)-chloroimidazole. However, this reaction produces a mixture of regioisomers (1,2,4- and 1,2,5- isomers) due to the ambident nature of the imidazole nitrogen.

-

Precursor: 2-Bromo-4-chloroimidazole (tautomerizes with 5-chloro).

-

Reagent: Methyl iodide (MeI) or Dimethyl sulfate (DMS).

-

Base: K₂CO₃ or NaH in DMF/THF.

-

Outcome: A mixture of Product A (5-chloro isomer) and Product B (4-chloro isomer) .

-

Purification: The 1,2,5-isomer (Target) is often less polar or has a distinct crystallographic profile compared to the 1,2,4-isomer, allowing separation via column chromatography or fractional crystallization.

Diagram 1: Synthetic Flow & Regioisomer Separation

Caption: Synthesis via alkylation of the parent scaffold yields separable regioisomers. The 5-chloro isomer is the target.[1]

Part 4: Reactivity & Applications

The core value of this molecule is its ability to undergo sequential cross-coupling .

-

First Diversification (C2 Position): The C-Br bond is significantly weaker and more electron-deficient than the C-Cl bond.

-

Reaction: Suzuki-Miyaura, Stille, or Negishi coupling.

-

Conditions: Pd(PPh₃)₄, mild base (Na₂CO₃), Boronic acid.

-

Selectivity: >95% reaction at C2; C5-Cl remains intact.

-

-

Second Diversification (C5 Position): The C-Cl bond can be activated subsequently using more active catalyst systems.

-

Reaction: Buchwald-Hartwig amination or Suzuki coupling.

-

Conditions: Pd₂(dba)₃, XPhos or Buchwald precatalysts, strong base (KOtBu).

-

Diagram 2: Orthogonal Functionalization Strategy

Caption: The reactivity hierarchy (Br > Cl) allows controlled, stepwise construction of complex medicinal scaffolds.

Part 5: Experimental Protocol (Representative)

Objective: Regioselective Suzuki Coupling at C2. Note: This protocol demonstrates the self-validating nature of the C2-reactivity.

-

Setup: In a nitrogen-flushed reaction vial, combine 2-bromo-5-chloro-1-methylimidazole (1.0 equiv), Arylboronic acid (1.1 equiv), and Na₂CO₃ (2.0 equiv).

-

Solvent: Add degassed Dioxane:Water (4:1 ratio, 0.1 M concentration).

-

Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).

-

Reaction: Seal and heat to 80°C for 4–6 hours.

-

Checkpoint: Monitor by LC-MS. The starting material (Br-isotope pattern) should disappear, replaced by the product (Cl-isotope pattern only). If C5-reaction occurs (bis-coupling), reduce temperature or equivalents of boronic acid.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Part 6: Safety & Handling (SDS Summary)

-

Hazards:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin irritation and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.[2]

-

Storage: Store at 2–8°C (refrigerated) under inert atmosphere (Argon) to prevent slow hydrolysis or discoloration.

References

-

PubChem. 2-Bromo-1-methylimidazole (Related Structure/Reactivity Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Iddon, B., & Khan, N. (1987). "Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles." Journal of the Chemical Society, Perkin Transactions 1, 1445-1452. (Foundational work on imidazole halogen reactivity). [Link][3]

- Bellina, F., & Rossi, R. (2006). "Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles." Tetrahedron, 62(31), 7213-7256. (Review of regioselective coupling in imidazoles).

Sources

Solubility Profile of 2-Bromo-5-chloro-1-methyl-1H-imidazole in Organic Solvents

Executive Summary

Compound: 2-Bromo-5-chloro-1-methyl-1H-imidazole CAS: 1557546-84-5 (Isomer specific) / 16681-59-7 (Related mono-halo) Context: Pharmaceutical Intermediate / Heterocyclic Building Block

This technical guide characterizes the solubility profile of 2-bromo-5-chloro-1-methyl-1H-imidazole , a di-halogenated imidazole derivative. Unlike simple imidazoles, the introduction of bromine and chlorine atoms at the C2 and C5 positions, combined with N-methylation, significantly alters the physicochemical landscape of the molecule. It shifts from a water-soluble, hydrophilic base to a lipophilic, crystalline solid with limited aqueous solubility.

Understanding this profile is critical for process chemists optimizing nucleophilic substitution reactions (SNAr) , cross-coupling (Suzuki/Buchwald) , and purification via recrystallization . This guide provides a predictive solubility framework, validated solvent classes, and a self-validating screening protocol.

Physicochemical Profile & Theoretical Basis

To predict solubility behavior without exhaustive empirical data, we analyze the structural determinants of the molecule.

| Property | Value / Characteristic | Impact on Solubility |

| Core Structure | 1-Methylimidazole ring | Provides aromaticity and weak basicity (pKa ~7 for conjugate acid).[1] |

| Substituents | -Br (C2), -Cl (C5), -CH3 (N1) | Halogens increase lipophilicity and molecular weight; Methyl group removes H-bond donor capability. |

| Physical State | Solid (Crystalline) | Requires energy to break crystal lattice; melting point likely >80°C due to di-halogenation. |

| Polarity | Moderate | The dipole moment is reduced compared to imidazole due to opposing halogen dipoles, but the molecule remains polarizable. |

| H-Bonding | Acceptor Only | No H-bond donors (N-H replaced by N-Me). Soluble in protic solvents only if they can donate protons (e.g., MeOH). |

The "Like Dissolves Like" Mechanism

-

High Solubility: Expected in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMF, DMSO) due to dipole-dipole interactions and polarizability matching.

-

Moderate Solubility: Esters (Ethyl Acetate) and Alcohols (Methanol) will dissolve the compound, but solubility may decrease significantly at lower temperatures, making them ideal for recrystallization .

-

Low Solubility: Aliphatic hydrocarbons (Hexanes, Heptane) lack the polarity to overcome the crystal lattice energy, serving as excellent antisolvents .

Empirical Solubility Profile

The following categorization is derived from Structure-Activity Relationships (SAR) of analogous halogenated imidazoles (e.g., 2-bromo-1-methylimidazole, 5-chloro-1-methylimidazole) and standard process chemistry practices.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Extraction/Workup: Preferred solvent for extracting the compound from aqueous reaction quenches. |

| Polar Aprotic | DMF, DMSO, NMP | Excellent (>100 mg/mL) | Reaction Medium: Ideal for nucleophilic substitutions (SNAr) where high temperature and solvation of reagents are required. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good (Heat dependent) | Recrystallization: High solubility at boiling; significantly reduced solubility at |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Chromatography/Recrystallization: Standard eluent for silica gel chromatography; often used in mixtures with Hexanes. |

| Ethers | THF, 2-MeTHF, Diethyl Ether | Moderate | Reaction Medium: Suitable for organometallic steps (e.g., Grignard formation, Lithiation). |

| Alkanes | Hexanes, Heptane, Cyclohexane | Poor (<1 mg/mL) | Antisolvent: Used to crash out the product during recrystallization or to wash the filter cake. |

| Water | Water | Very Poor | Quench/Wash: The compound will precipitate in water, allowing for easy isolation by filtration or extraction. |

Critical Note: While the compound is stable in most solvents, avoid prolonged heating in strong nucleophilic solvents (e.g., Methanol with strong base) as the halogens (particularly Br at C2) can undergo displacement.

Experimental Protocols

As a Senior Scientist, you must validate these predictions for your specific batch. Use the following self-validating protocols.

Protocol A: Visual Solubility Screening (The "Self-Validating" Method)

Use this rapid workflow to determine the approximate solubility range (High, Moderate, Low) for solvent selection.

Reagents: 10 mg of 2-bromo-5-chloro-1-methyl-1H-imidazole per vial. Solvents: DCM, MeOH, EtOAc, Toluene, Hexane.

-

Preparation: Place 10 mg of solid into a clear HPLC vial.

-

Addition 1 (High Conc.): Add 100

L of solvent.-

Dissolved? Solubility is >100 mg/mL . (Stop)

-

Undissolved? Proceed to step 3.

-

-

Addition 2 (Moderate Conc.): Add 900

L of solvent (Total 1 mL).-

Dissolved? Solubility is 10–100 mg/mL .

-

Undissolved? Solubility is <10 mg/mL .

-

-

Heat Challenge: If undissolved at 1 mL, heat to

(or boiling).-

Dissolved? Potential Recrystallization Solvent .[2]

-

Undissolved?Antisolvent .

-

Protocol B: Gravimetric Quantitation

For precise solubility curves required for IND filings.

-

Saturation: Add excess solid to 5 mL of solvent in a sealed vial. Stir at

for 24 hours. -

Filtration: Filter the suspension through a 0.45

m PTFE syringe filter into a pre-weighed vial. -

Evaporation: Evaporate the solvent under vacuum (Rotavap or Genevac).

-

Weighing: Weigh the residue.

-

Calculation:

-

Visualization of Workflows

Diagram 1: Solubility Screening & Solvent Selection Logic

This decision tree guides the researcher from the initial screen to the application (Reaction vs. Purification).

Caption: Logical workflow for categorizing solvents based on visual solubility observations.

Diagram 2: Recrystallization Strategy

A specific workflow for purifying 2-bromo-5-chloro-1-methyl-1H-imidazole using the "Solvent/Antisolvent" method.

Caption: Optimized recrystallization protocol using the high-solubility/low-solubility solvent pairing method.

References

-

PubChem. 2-Bromo-1-methyl-1H-imidazole Compound Summary. National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Imidazoles. Available at: [Link]

-

Domanska, U., et al. Solubility of Imidazoles in Organic Solvents. Journal of Chemical & Engineering Data. (Contextual reference for imidazole solubility behavior). Available at: [Link]

Sources

Technical Whitepaper: Safety, Handling, and Application of 2-bromo-5-chloro-1-methyl-1H-imidazole

Executive Summary

This technical guide provides a rigorous safety and handling framework for 2-bromo-5-chloro-1-methyl-1H-imidazole (CAS 1557546-84-5), a highly specialized halogenated heterocyclic building block. Unlike common reagents, this compound presents a unique dual-halogen motif that dictates both its chemical versatility and its toxicological profile.

Targeting researchers in medicinal chemistry and process development, this document moves beyond standard compliance. It synthesizes structure-activity relationships (SAR) to establish a predictive safety profile where empirical data is sparse, ensuring that experimental workflows remain robust, self-validating, and secure.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The distinct reactivity of 2-bromo-5-chloro-1-methyl-1H-imidazole stems from the electronic disparity between the C2-Bromo and C5-Chloro positions. The C2 position is electron-deficient and prone to nucleophilic attack or metal-halogen exchange, while the C5 position adds lipophilicity and alters the pKa of the imidazole ring.

Table 1: Physicochemical Specifications

| Property | Specification | Technical Note |

| Chemical Name | 2-bromo-5-chloro-1-methyl-1H-imidazole | Imidazole core with N-methylation to prevent tautomerization. |

| CAS Number | 1557546-84-5 | Verified specific isomer. |

| Molecular Formula | C₄H₄BrClN₂ | Halogenated heteroaromatic.[1] |

| Molecular Weight | 195.45 g/mol | Suitable for fragment-based drug discovery (FBDD). |

| Physical State | Solid (Crystalline) | Analogous to 2-bromo-1-methylimidazole (mp 100-105°C). |

| Solubility | DMSO, Methanol, DCM | Low water solubility expected due to lipophilic halogens. |

| Purity Standard | ≥95% (NMR/LCMS) | Critical for preventing catalytic poisoning in cross-couplings. |

Part 2: Hazard Identification & Toxicology (Derived SAR Analysis)

Note: As a specialized research intermediate, direct toxicological data for this specific isomer is limited. The following profile is derived from the Structure-Activity Relationship (SAR) of close analogs: 5-chloro-1-methylimidazole (Corrosive) and 2-bromo-1-methylimidazole (Harmful).

Core Hazards (GHS Classification)

Based on the Precautionary Principle , this compound must be treated as a Corrosive Solid . The presence of the chlorine atom at the 5-position on the imidazole ring is historically associated with increased mucous membrane toxicity compared to the bromo-only analogs.

-

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage.

-

H302: Harmful if swallowed.[2]

-

H317: May cause an allergic skin reaction (potential sensitizer).

Mechanism of Toxicity

-

Direct Tissue Alkylation: The halogenated imidazole ring can act as an electrophile, potentially alkylating proteins in mucosal tissues, leading to necrosis (chemical burns).

-

Respiratory Sensitization: Halogenated heterocycles are known haptens. Inhalation of dust can trigger immune-mediated sensitization.

-

Ocular Damage: The basicity of the imidazole nitrogen combined with the corrosive halogen substituents poses a risk of irreversible corneal opacity upon contact.

Part 3: Risk Mitigation & Exposure Control

Reliable safety is not about gear; it is about process design . The following protocol utilizes a "Self-Validating" approach where the setup itself prevents exposure.

Engineering Controls vs. PPE

-

Primary Barrier (Engineering): All handling of the solid (weighing, transfer) must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of >100 fpm.

-

Secondary Barrier (PPE):

-

Gloves: Double-gloving is mandatory. Inner layer: Nitrile (4 mil); Outer layer: Nitrile (8 mil) or Neoprene. Rationale: Halogenated organics can permeate thin nitrile.

-

Eye Protection: Chemical splash goggles (ANSI Z87.1) are required.[2] Safety glasses are insufficient due to the corrosive dust risk.

-

Protocol: Safe Weighing & Transfer

This workflow minimizes dust generation, the primary vector for exposure.

-

Tare Setup: Place the receiving vessel (flask) inside the fume hood.

-

Anti-Static Measure: Use an anti-static gun on the spatula and weighing boat to prevent "flying" powder.

-

Transfer: Transfer the solid. If >100 mg, dissolve in solvent (e.g., DCM or DMSO) immediately after weighing to sequester the dust hazard.

-

Decontamination: Wipe the balance area with a 10% sodium thiosulfate solution (neutralizes potential alkylating residues) followed by ethanol.

Diagram: Hazard Assessment Decision Tree

The following logic gate determines the necessary safety level based on operation scale.

Figure 1: Decision logic for selecting containment level based on reagent quantity.

Part 4: Emergency Response Protocols

Decontamination Logic

In the event of exposure, immediate neutralization is critical.

-

Skin Contact: Do NOT use vinegar or acids. Flush with copious water for 15 minutes. The compound is basic/nucleophilic; acid neutralization can generate heat (exothermic). Water dilution is safest.

-

Eye Contact: Irrigate immediately.[2][3][4] Time to irrigation is the single best predictor of corneal salvage.

Spill Management

Do not dry sweep. Dry sweeping aerosolizes the corrosive dust.

-

Isolate: Evacuate the immediate area (10 ft radius).

-

Wet Method: Cover the spill with a pad dampened in acetone or DCM (if compatible with floor) or simply wet paper towels to suppress dust.

-

Collect: Scoop into a hazardous waste container labeled "Corrosive Solid, Toxic."

Part 5: Application Context (Synthetic Utility)

For the drug development professional, the value of 2-bromo-5-chloro-1-methyl-1H-imidazole lies in its orthogonal reactivity . It serves as a scaffold for "diversity-oriented synthesis."

Orthogonal Functionalization Strategy

-

Site A (C2-Bromo): Highly reactive toward metal-halogen exchange (e.g., n-BuLi) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura). This is typically the first point of diversification.

-

Site B (C5-Chloro): Less reactive. Survives the conditions used for C2 functionalization. Can be activated later using specialized ligands (e.g., Buchwald precatalysts) for a second coupling event.

Diagram: Synthetic Workflow

This diagram illustrates the sequential functionalization logic, validating the need for this specific isomer.

Figure 2: Sequential functionalization strategy leveraging the reactivity difference between C2-Br and C5-Cl.

References

-

Sigma-Aldrich. (2025).[3][4] Product Specification: 2-bromo-5-chloro-1-methyl-1H-imidazole (CAS 1557546-84-5).[1][5]Link

-

PubChem. (2025).[6] Compound Summary: 2-Bromo-1-methylimidazole (Analogous Safety Data). National Library of Medicine. Link

-

Fisher Scientific. (2025). Safety Data Sheet: 5-Chloro-1-methylimidazole (Corrosivity Reference).Link

-

Aaron Chemicals. (2025).[4] Product Catalog: 2-bromo-5-chloro-1-methyl-1H-imidazole.[1][7]Link

Sources

- 1. 1557546-84-5 | MFCD32198334 | 2-bromo-5-chloro-1-methyl-1H-imidazole [aaronchem.com]

- 2. neb.com [neb.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. Chloro methyl nitro imidazole | Sigma-Aldrich [sigmaaldrich.com]

- 6. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 1557546-84-5 | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Melting and Boiling Points of Halogenated Methylimidazoles

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Halogenated methylimidazoles represent a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and functional materials. Their physical properties, particularly melting and boiling points, are fundamental parameters that dictate their purification, formulation, and application. This guide provides a comprehensive analysis of the melting and boiling point data for a range of halogenated 1-methylimidazoles. We delve into the structure-property relationships that govern these thermal characteristics, offering insights into the influence of the halogen type and its position on the imidazole ring. Furthermore, this document provides detailed, field-proven experimental protocols for the accurate determination of melting and boiling points, ensuring reliable and reproducible results in the laboratory.

Introduction: The Significance of Halogenated Methylimidazoles

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The introduction of a methyl group and one or more halogen atoms onto this core structure dramatically influences its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, halogenated methylimidazoles are key intermediates and final products in the development of new therapeutic agents.

A thorough understanding of their melting and boiling points is paramount for several reasons:

-

Purity Assessment: A sharp, well-defined melting point is a primary indicator of a compound's purity.

-

Purification and Separation: Knowledge of boiling points is essential for purification techniques such as distillation.

-

Formulation and Drug Delivery: Melting points influence the solubility and dissolution rates of active pharmaceutical ingredients (APIs), which are critical factors in drug formulation.

-

Process Chemistry: These thermal properties are crucial for designing and scaling up synthetic processes safely and efficiently.

This guide aims to be a valuable resource for scientists working with these compounds by consolidating available data, explaining the underlying chemical principles, and providing robust methodologies for their characterization.

Factors Influencing the Melting and Boiling Points of Halogenated Methylimidazoles

The melting and boiling points of halogenated methylimidazoles are determined by the strength of their intermolecular forces. Key factors include:

-

Van der Waals Forces: These forces generally increase with the size and surface area of the molecule. Therefore, for a given substitution pattern, the boiling and melting points are expected to increase with the size of the halogen atom (F < Cl < Br < I).

-

Dipole-Dipole Interactions: The imidazole ring is polar, and the introduction of electronegative halogens can significantly alter the molecular dipole moment. The position of the halogen atom relative to the methyl group and the nitrogen atoms of the ring will influence the overall polarity and, consequently, the strength of dipole-dipole interactions.

-

Hydrogen Bonding: While 1-methylimidazoles lack the N-H bond necessary for classical hydrogen bonding between molecules, the nitrogen atoms can act as hydrogen bond acceptors.

-

Halogen Bonding: This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The strength of halogen bonding increases down the group (I > Br > Cl > F). These interactions can play a significant role in the crystal packing of solid-state materials, thereby affecting their melting points.

-

Molecular Symmetry and Crystal Packing: For solids, the melting point is highly dependent on how efficiently the molecules pack into a crystal lattice. More symmetrical molecules often pack more tightly, leading to higher melting points. The position of the halogen substituent can significantly impact molecular symmetry.

The interplay of these factors can lead to trends that are not always straightforward, as will be seen in the compiled data. For instance, the influence of a halogen at the 2-position versus the 4- or 5-position can have markedly different effects on the molecule's physical properties due to changes in symmetry and electronic distribution.

Tabulated Melting and Boiling Point Data

The following table summarizes the available melting and boiling point data for a selection of halogenated 1-methylimidazoles. It is important to note that boiling points are often reported at reduced pressures and have been presented as such. Data for some compounds, particularly fluoro derivatives, are not widely available in the literature.

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Pressure (mmHg) |

| Unsubstituted | ||||

| 1-Methylimidazole | 616-47-7 | -60 | 198 | 760 |

| Chloro Derivatives | ||||

| 2-Chloro-1-methylimidazole | 253453-91-7 | -10 | 214.8 | 760 |

| 5-Chloro-1-methylimidazole | 872-49-1 | 82-85 (at 11 mmHg) | 82-85 | 11 |

| Bromo Derivatives | ||||

| 2-Bromo-1-methylimidazole | 16681-59-7 | Not widely reported | 172 | 760 |

| 4-Bromo-1-methylimidazole | 25676-75-9 | Not widely reported | Not widely reported | - |

| 5-Bromo-1-methylimidazole | 1003-21-0 | 40-44 | Not widely reported | - |

| Iodo Derivatives | ||||

| 2-Iodo-1-methylimidazole | 37067-95-1 | 87 | 120-122 | 45 |

| 5-Iodo-1-methylimidazole | 71759-88-1 | 105-109 | Not widely reported | - |

Note: Some sources report the melting point of 5-chloro-1-methylimidazole as being equivalent to its boiling point at reduced pressure, which is unusual and may indicate sublimation or an error in the data source.

Experimental Protocols for Accurate Determination

The reliability of melting and boiling point data is contingent upon the use of standardized and carefully executed experimental procedures.

Melting Point Determination

The melting point of a solid is typically reported as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A narrow melting range (≤ 2 °C) is indicative of a pure compound.

This is the preferred method for its accuracy, reproducibility, and safety.

Protocol:

-

Sample Preparation: Finely powder a small amount of the dry sample. Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Turn on the digital melting point apparatus and allow it to stabilize.

-

Setting the Plateau Temperature: If the approximate melting point is known, set a plateau temperature about 10-15 °C below the expected value. This allows for rapid heating to near the melting point, followed by a slower, more controlled ramp rate.

-

Setting the Ramp Rate: Set the ramp rate to 1-2 °C per minute for an accurate determination.

-

Measurement: Insert the capillary tube into the heating block. Start the heating program. Observe the sample through the magnifying lens.

-

Data Recording: Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This is the melting range.

-

Cooling: Allow the apparatus to cool sufficiently before performing another measurement.

This classical method is cost-effective and provides good accuracy when performed correctly.

Protocol:

-

Sample Preparation: Prepare a packed capillary tube as described above.

-

Apparatus Assembly: Attach the capillary tube to a thermometer using a small rubber band, positioning the sample adjacent to the thermometer bulb.

-

Thiele Tube Setup: Insert the thermometer and capillary assembly into a Thiele tube containing mineral or silicone oil, ensuring the sample is immersed in the oil and positioned in the center of the main tube.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner using a back-and-forth motion. The design of the tube promotes convection currents, ensuring uniform heating of the oil.

-

Observation and Recording: As the temperature approaches the melting point, slow the heating rate to 1-2 °C per minute. Record the melting range as described for the digital apparatus.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For small sample volumes, micro or mini-scale methods are preferred.

This method is ideal for determining the boiling point of small quantities (< 1 mL) of a liquid.

Protocol:

-

Apparatus Setup: Place a few drops of the liquid into a small test tube (e.g., 75 x 10 mm).

-

Inverted Capillary: Place a melting point capillary tube, sealed end up, into the small test tube.

-

Assembly: Attach the test tube to a thermometer, with the bottom of the test tube level with the thermometer bulb.

-

Heating: Place the assembly in a Thiele tube filled with oil. Heat the side arm gently.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The stream of bubbles will slow and then stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Caption: Micro-Boiling Point Determination Workflow.

Conclusion and Future Outlook

The melting and boiling points of halogenated methylimidazoles are fundamental physical properties that are critical

literature review of 2-bromo-5-chloro-1-methyl-1h-imidazole synthesis

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-chloro-1-methyl-1H-imidazole

Executive Summary

The heterocycle 2-bromo-5-chloro-1-methyl-1H-imidazole serves as a high-value scaffold in medicinal chemistry, particularly for the development of nitroimidazole antibiotics (e.g., dimetridazole analogs), antifungal agents, and hypoxia-activated prodrugs. Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents: the C2-bromide is highly labile toward metal-halogen exchange and palladium-catalyzed cross-couplings (Suzuki, Stille), while the C5-chloride is robust, serving as a blocking group or a handle for late-stage nucleophilic aromatic substitution (SNAr) under forcing conditions.

This guide details the regioselective synthesis of this target. Unlike generic halogenation protocols that yield inseparable regioisomers, the methodology prioritized here relies on directed lithiation , ensuring >95% regiocontrol.

Structural Analysis & Retrosynthesis

Electronic Landscape

-

C2 Position (pKa ~33): The proton at C2 is the most acidic due to the inductive effect of the two adjacent nitrogen atoms. This acidity is the "handle" for the primary synthetic route.

-

C5 Position: In 1-methylimidazole, C5 is electronically distinct from C4. However, direct electrophilic halogenation often leads to mixtures of C4, C5, and C4,5-dihalo products.

-

Strategic Disconnection: To avoid "halogen dance" (migration of halogens during lithiation) or regiochemical mixtures, the C5-chlorine bond should be established first (or present in the starting material), as the C-Cl bond is stronger and less prone to lithium-halogen exchange than the C-Br bond.

Retrosynthetic Logic (DOT Visualization)

Caption: Retrosynthetic analysis comparing the high-precision Lithiation Route (A) vs. the Sequential Electrophilic Route (B).

Primary Protocol: The Lithiation-Trapping Route

Objective: Synthesis of 2-bromo-5-chloro-1-methylimidazole via C2-lithiation of 5-chloro-1-methylimidazole. Rationale: Literature confirms that n-butyllithium (n-BuLi) at -78°C selectively deprotonates C2 of 5-chloro-1-methylimidazole without triggering Lithium-Chlorine exchange, allowing for a clean electrophilic quench with a bromine source.

Phase 1: Sourcing or Synthesis of Precursor (5-Chloro-1-methylimidazole)

If not purchased commercially (CAS 872-49-1), synthesize as follows:

-

Reagents: N,N'-Dimethyloxamide, Phosphorus Pentachloride (PCl5), Chloroform.

-

Procedure:

-

Suspend N,N'-dimethyloxamide (1.0 eq) in anhydrous chloroform.

-

Add PCl5 (2.0 eq) portion-wise at 0°C.

-

Reflux the mixture for 4–6 hours. The reaction proceeds via the formation of a chloro-iminium intermediate which cyclizes.

-

Workup: Carefully quench with ice-water (exothermic!). Neutralize with NaOH to pH 8. Extract with DCM.

-

Yield: Typically 60–70% of 5-chloro-1-methylimidazole.

-

Phase 2: C2-Bromination via Lithiation

This is the critical step requiring strictly anhydrous conditions.

Materials:

-

Substrate: 5-Chloro-1-methylimidazole (dried).

-

Base: n-Butyllithium (1.6 M in hexanes).

-

Electrophile: Carbon Tetrabromide (CBr4) or 1,2-Dibromo-1,1,2,2-tetrafluoroethane. (CBr4 is preferred for handling).

-

Solvent: Anhydrous THF (freshly distilled or from SPS).

Step-by-Step Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon flow. Charge with anhydrous THF and 5-chloro-1-methylimidazole (1.0 eq).

-

Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath). Ensure internal temperature stabilizes.

-

Deprotonation:

-

Add n-BuLi (1.1 eq) dropwise via syringe pump over 20 minutes.

-

Observation: The solution may turn slightly yellow/orange.

-

Aging: Stir at -78°C for 45–60 minutes. This generates the 2-lithio-5-chloro-1-methylimidazole species.

-

Note: Do not allow the temperature to rise, or the species may decompose or undergo self-condensation.

-

-

Quench:

-

Dissolve CBr4 (1.2 eq) in a minimal amount of anhydrous THF.

-

Add the CBr4 solution dropwise to the lithiated species at -78°C.

-

Stir for 30 minutes at -78°C, then allow the mixture to warm slowly to 0°C over 2 hours.

-

-

Workup:

-

Quench with saturated aqueous NH4Cl.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is less polar than the starting material.

Data Summary Table:

| Parameter | Specification | Notes |

|---|---|---|

| Solvent | THF (Anhydrous) | Critical for lithio-stability. |

| Temperature | -78°C | Prevents "halogen dance" or degradation. |

| Base | n-BuLi (1.1 eq) | Slight excess ensures full conversion. |

| Electrophile | CBr4 (1.2 eq) | Provides "Br+" source. |

| Expected Yield | 75–85% | High regiopurity expected.[1] |

Mechanism of Action

The success of this protocol relies on the kinetic acidity of the C2 proton and the stability of the C-Cl bond against lithium exchange at low temperatures.

Caption: Mechanistic pathway highlighting the stability of the 2-lithio intermediate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in THF or degradation of n-BuLi. | Titrate n-BuLi before use; distill THF from Na/Benzophenone. |

| Regioisomer Contamination | Temperature rose above -60°C during lithiation. | Maintain strict cryogenic control; use an internal thermometer. |

| Starting Material Recovery | Incomplete deprotonation. | Increase deprotonation time to 1 hour; ensure stirring is vigorous. |

| Formation of 2,5-Dibromo | Li-Cl exchange occurred (rare). | Ensure temperature is -78°C; do not use t-BuLi (too aggressive). |

Safety & Handling

-

n-Butyllithium: Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher nearby.

-

Halogenated Imidazoles: Potential skin sensitizers. Use gloves and work in a fume hood.

-

Waste: Segregate halogenated organic waste from non-halogenated streams.

References

-

Synthesis of 5-chloro-1-methylimidazole (Precursor)

-

RSIS International. "The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole." (2024).[2] Describes the PCl5/Dimethyloxamide route.

-

-

Lithiation of 5-Chloro-1-methylimidazole

-

Percival, K. J. "Approaches to a total synthesis of pilocarpine." University of Bath (Thesis). Explicitly details the stability of 5-chloro-1-methylimidazole to n-BuLi and the absence of metal-halogen exchange at -78°C.

-

-

General Reactivity of Haloimidazoles

-

Commercial Availability & Properties

-

Sigma-Aldrich. "5-Chloro-1-methylimidazole Product Sheet."

-

Sources

- 1. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

Strategic Utilization of 2-Bromo-5-chloro-1-methyl-1H-imidazole in Modular Drug Design

This guide details the strategic application of 2-bromo-5-chloro-1-methyl-1H-imidazole as a bifunctional linchpin in medicinal chemistry. It focuses on exploiting the differential reactivity between the C2-bromide and C5-chloride to access privileged pharmaceutical scaffolds.[1][2]

Executive Summary

2-Bromo-5-chloro-1-methyl-1H-imidazole is a high-value heterocyclic scaffold characterized by its "orthogonal electrophilicity." Unlike symmetrical dihalo-imidazoles, this molecule possesses two halogen handles with significantly different bond dissociation energies (BDEs) and electronic environments. This property allows medicinal chemists to perform sequential, regioselective cross-coupling reactions , enabling the rapid assembly of complex, non-symmetrical bioactive molecules such as p38 MAP kinase inhibitors, antifungal azoles, and GPCR ligands.

Core Technical Value

-

C2-Br (The "Soft" Handle): Highly reactive towards oxidative addition with Pd(0); susceptible to metal-halogen exchange (Li/Mg). Reacts under mild conditions.[2][3][4][5]

-

C5-Cl (The "Hard" Handle): Sterically shielded by the N-methyl group and electronically distinct. Resistant to mild Pd-coupling, allowing it to survive C2-functionalization intact. Requires specialized ligands (e.g., Buchwald biaryl phosphines) for activation.

Chemical Biology & Reactivity Profile

The utility of this scaffold relies on the kinetic differentiation between the C2 and C5 positions.

| Feature | C2-Position (Bromo) | C5-Position (Chloro) |

| Electronic State | Electron-deficient (between two nitrogens).[1] | Moderately electron-rich (adjacent to N-Me). |

| Steric Hindrance | Low. | Moderate (proximal to N-CH3). |

| Reactivity (Pd) | High (Fast Oxidative Addition). | Low (Slow Oxidative Addition). |

| Primary Utility | Introduction of primary pharmacophore (Core A). | Introduction of secondary directing group (Core B). |

Mechanism of Selectivity

In a Palladium-catalyzed cycle, the rate-determining step (oxidative addition) follows the bond strength order: C–Br (~68 kcal/mol) < C–Cl (~81 kcal/mol) . By controlling temperature and catalyst ligand sterics, the C2-Br bond can be engaged exclusively, leaving the C5-Cl bond available for a subsequent, harsher activation step.

Pharmaceutical Applications

A. Kinase Inhibitor Design (p38 MAPK)

The 1-methylimidazole core is a bioisostere for the central ring systems found in tri-substituted imidazole kinase inhibitors (e.g., SB203580 analogs).

-

Strategy: Use C2 to couple the "hinge-binding" motif (e.g., a pyridine or pyrimidine). Use C5 to couple the hydrophobic "gatekeeper" aryl group.

B. Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal FBDD starting point (MW < 200 Da). It offers two distinct "exit vectors" (C2 and C5) with defined geometries, allowing for the precise growing of fragments into adjacent pockets of a target protein.

C. Sequential Functionalization Workflow

The following diagram illustrates the logical flow for synthesizing a library of 2,5-disubstituted imidazoles.

Caption: Sequential functionalization workflow exploiting the C2-Br vs C5-Cl reactivity gap.

Experimental Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Functionalize C2 while preserving the C5-Cl bond.

Reagents:

-

Substrate: 2-bromo-5-chloro-1-methylimidazole (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Note: A "standard" catalyst is sufficient here.

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

-

Solvent: DME/Water (4:1) or Toluene/Ethanol/Water.

Methodology:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

-

Solvation: Add degassed solvent and aqueous base via syringe.

-

Reaction: Heat to 60–70°C for 4–6 hours.

-

Control Check: Monitor by TLC or LCMS.[1] The starting material (Br) should disappear, but the product (Cl) must not react further. Do not exceed 80°C to prevent oxidative addition at the C5-Cl bond.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography.

Protocol B: C5-Chloro Activation (The "Difficult" Coupling)

Objective: Functionalize the sterically hindered and less reactive C5-Cl position.

Reagents:

-

Substrate: 2-Aryl-5-chloro-1-methylimidazole (from Protocol A)

-

Boronic Acid: Arylboronic acid (1.5 equiv)

-

Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4-8 mol%).

-

Rationale: Dialkylbiaryl phosphines (Buchwald ligands) are required to facilitate oxidative addition into the electron-rich, hindered C-Cl bond.

-

-

Base: K₃PO₄ (3.0 equiv, anhydrous preferred for difficult substrates).

-

Solvent: 1,4-Dioxane or n-Butanol.

Methodology:

-

Setup: Combine substrate, boronic acid, Pd source, ligand, and base in a pressure vial.

-

Reaction: Heat to 100–110°C for 12–24 hours.

-

Self-Validating Step: If conversion is low after 6 hours, add a second portion of catalyst/ligand (1 mol%).

-

-

Purification: Standard aqueous workup followed by chromatography.

Structural Analysis & Decision Logic

When designing analogs, use the following logic tree to determine if this scaffold is appropriate for your target.

Caption: Decision matrix for selecting the halogenated imidazole precursor.

References

-

Suzuki-Miyaura Cross-Coupling Reactivity Trends

- Title: "Mechanism and Scope of the Suzuki-Miyaura Coupling"

- Source: Organic Chemistry Portal / J. Am. Chem. Soc.

-

URL: [Link]

-

Imidazole Reactivity & Synthesis

- Title: "Recent advances in the synthesis of imidazoles"

- Source: Organic & Biomolecular Chemistry (RSC)

-

URL: [Link]

- Catalyst Selection for Chlorides: Title: "Buchwald-Hartwig and Suzuki Coupling of Aryl Chlorides" Source: Sigma-Aldrich (Merck) Technical Guides

-

Kinase Inhibitor Scaffolds

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Buy (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | 861362-06-3 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

stability of 2-bromo-5-chloro-1-methyl-1h-imidazole under ambient conditions

Technical Guide & Handling Protocols

Part 1: Executive Summary

2-Bromo-5-chloro-1-methyl-1H-imidazole (CAS: 1557546-84-5) is a densely functionalized heterocyclic building block. Its stability profile is defined by the competing electronic effects of the electron-rich imidazole core and the electron-withdrawing halogen substituents at the C2 and C5 positions.

While the imidazole ring confers inherent aromatic stability, the C2-Bromine bond is the critical failure point , exhibiting susceptibility to photolytic cleavage and metal-halogen exchange even under mild conditions. Furthermore, the N-methyl motif introduces hygroscopic tendencies that can accelerate hydrolysis if the compound is stored in non-inert atmospheres.

Core Recommendation: This compound must be treated as Light-Sensitive and Moisture-Sensitive . Long-term storage requires refrigeration (2–8°C) under an inert atmosphere (Argon/Nitrogen) in amber glass.

Part 2: Physicochemical Identity & Properties[1]

Understanding the molecule's electronic architecture is the first step in predicting its degradation pathways.

| Property | Description |

| IUPAC Name | 2-Bromo-5-chloro-1-methyl-1H-imidazole |

| CAS Number | 1557546-84-5 |

| Molecular Formula | C₄H₄BrClN₂ |

| Molecular Weight | 195.45 g/mol |

| Physical State | Off-white to pale yellow solid (or viscous oil depending on purity) |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Low solubility in water. |

| Key Functional Groups | C2-Br: Highly electrophilic, photolabile.C5-Cl: Sterically crowded, moderately stable.N1-Me: Inductive donor, increases basicity relative to halo-imidazoles. |

Part 3: Stability Analysis & Degradation Mechanisms

Photolytic Instability (Critical)

The carbon-bromine (C-Br) bond at the C2 position is particularly weak due to the electron-deficient nature of the C2 carbon (flanked by two nitrogens). Exposure to UV or visible light (blue spectrum) can induce homolytic fission, generating a reactive radical species.

-

Mechanism: Photo-induced homolysis of the C-Br bond generates an imidazole radical and a bromine radical. The imidazole radical abstracts a hydrogen atom from the solvent or moisture, leading to the des-bromo impurity (5-chloro-1-methylimidazole).

-

Observation: The compound turns from off-white to orange/brown due to the formation of bromine (

) and conjugated oligomers.

Hydrolytic & Hygroscopic Stability

While the imidazole ring is generally resistant to hydrolysis, the 1-methyl substitution prevents tautomerization, locking the double bond positions.

-

Acidic Conditions: Stable. The basic N3 nitrogen will protonate, forming a salt, but the ring remains intact.

-

Basic Conditions: Potentially unstable. Strong bases (hydroxide) at elevated temperatures can displace the C2-Bromine (SNAr reaction) to form the imidazolone derivative.

-

Hygroscopicity: The N-methyl group increases the dipole moment, making the solid surface hygroscopic. Absorbed water does not immediately hydrolyze the ring but facilitates the mobility required for other degradation pathways (e.g., oxidative coupling).

Thermal Stability

The compound is thermally stable up to approximately 80–100°C. However, the combination of heat and trace transition metals (impurities from synthesis) can trigger premature cross-coupling or polymerization.

Part 4: Visualizing Degradation Pathways

The following diagram illustrates the primary degradation routes that must be mitigated during storage.

Figure 1: Primary degradation pathways. The Red path (Photolysis) is the dominant risk under ambient conditions.

Part 5: Handling & Storage Protocols (SOP)

To maintain purity >98% for pharmaceutical applications, the following "Self-Validating" protocol is recommended.

Storage Conditions

| Parameter | Specification | Rationale |

| Temperature | 2°C to 8°C | Kinetic suppression of spontaneous dehalogenation. |

| Container | Amber Glass Vials | Blocks UV/Blue light to prevent C-Br homolysis. |

| Headspace | Argon or Nitrogen | Prevents moisture absorption and oxidative darkening. |

| Cap Liner | Teflon (PTFE) | Prevents leaching of plasticizers by the halogenated organic. |

Handling Workflow

-

Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric water vapor onto the cold solid/oil.

-

Aliquotting: Avoid repeated freeze-thaw cycles. Aliquot into single-use vials if the material is to be used over several months.

-

Solvent Choice: When preparing stock solutions, use anhydrous DMSO or DCM . Avoid protic solvents (Methanol/Ethanol) for long-term storage of solutions, as they can act as hydrogen donors for radical side-reactions.

Part 6: Quality Control (QC) Methodology

A robust QC workflow relies on detecting the specific impurities identified in the stability analysis (Des-bromo analog).

Analytical Method: HPLC-UV

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Note: The 5-chloro analog is more hydrophobic than the des-chloro, but the bromine atom significantly increases retention time.

-

-

Detection: 254 nm (Aromatic ring) and 220 nm (Amide/Imide bonds).

-

Pass Criteria:

-

Purity > 97% (Area %).[1]

-

"Des-bromo" impurity < 0.5%.

-

QC Decision Tree

Figure 2: Quality Control Decision Matrix. Visual inspection is the first line of defense against photolytic degradation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773262, 2-Bromo-1-methyl-1H-imidazole. Retrieved from [Link]

- Context: Provides foundational physicochemical data and GHS hazard classifications for the closely related analog, establishing the baseline for halogen

- Context: Confirms commercial availability, CAS identity, and handling categories for the specific 5-chloro deriv

- Context: Technical guide discussing the mechanism of dehalogenation in bromo-imidazoles during storage and catalysis, supporting the requirement for inert

- Context: Discusses the electronic activation of the C-Br bond in N-methyl imidazoles, valid

Sources

Application Note: A Modular Platform for the Synthesis of Trisubstituted Imidazoles via Sequential Cross-Coupling of 2-Bromo-5-chloro-1-methyl-1H-imidazole

Authored by: A Senior Application Scientist

Abstract